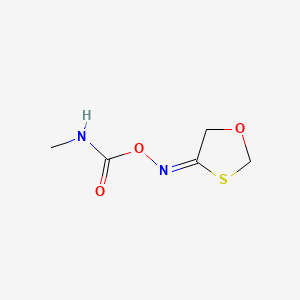
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- is a chemical compound known for its unique structure and properties It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-oxathiolan-4-one with methyl isocyanate in the presence of a base to form the desired oxime derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime
- 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-[(methylamino)carbonyl]oxime
- 1,3-Oxathiolan-4-one, 5-methyl-, O-[(methylamino)carbonyl]oxime
Uniqueness
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- stands out due to its specific structural features and reactivity. Its unique combination of sulfur and oxygen atoms in the ring, along with the oxime functional group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
54538-84-0 |
|---|---|
Fórmula molecular |
C5H8N2O3S |
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
[(E)-1,3-oxathiolan-4-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O3S/c1-6-5(8)10-7-4-2-9-3-11-4/h2-3H2,1H3,(H,6,8)/b7-4+ |
Clave InChI |
ZKYYGMLZFIEKFZ-QPJJXVBHSA-N |
SMILES isomérico |
CNC(=O)O/N=C/1\COCS1 |
SMILES canónico |
CNC(=O)ON=C1COCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


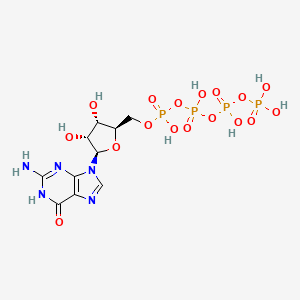




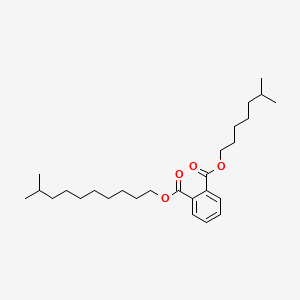
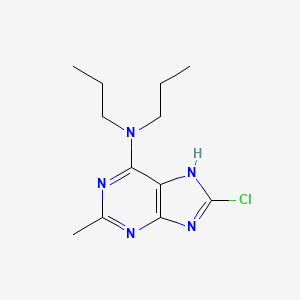
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
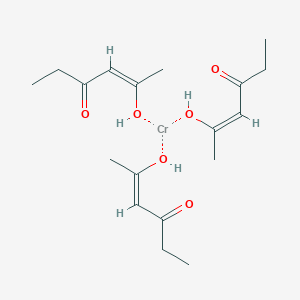

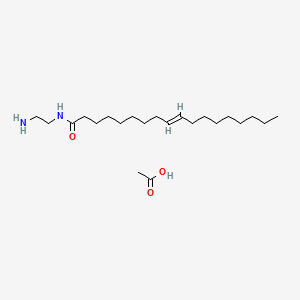
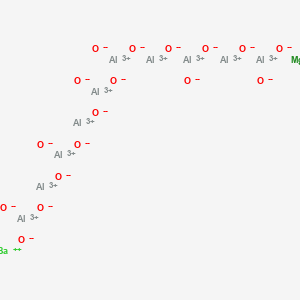
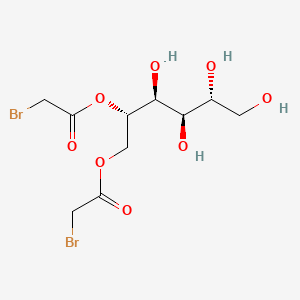
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
